1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea
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Overview
Description
1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by its unique structural features, which include a benzyl group, a dioxidotetrahydrothiophenyl moiety, and an ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyl isothiocyanate with 1,1-dioxidotetrahydrothiophene-3-amine and 4-ethoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl and ethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(4-ethoxyphenyl)thiourea: Lacks the dioxidotetrahydrothiophenyl moiety.
1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea: Lacks the ethoxyphenyl group.
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea: Lacks the benzyl group.
Uniqueness
1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-ethoxyphenyl)thiourea is unique due to the presence of all three functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H24N2O3S2 |
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Molecular Weight |
404.6 g/mol |
IUPAC Name |
1-benzyl-1-(1,1-dioxothiolan-3-yl)-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C20H24N2O3S2/c1-2-25-19-10-8-17(9-11-19)21-20(26)22(14-16-6-4-3-5-7-16)18-12-13-27(23,24)15-18/h3-11,18H,2,12-15H2,1H3,(H,21,26) |
InChI Key |
DOXNNZQEUHEHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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